methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling Reactions: The benzofuran and triazole rings are then coupled using a sulfanylacetyl linker under specific reaction conditions, often involving catalysts and controlled temperatures.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving piperidine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime have similar benzofuran structures and exhibit antimicrobial activity.
Triazole Derivatives: Compounds such as N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have similar triazole structures and show antibacterial activity.
Piperidine Derivatives: Piperidine derivatives like those described in recent studies have similar piperidine structures and are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 1-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate is unique due to its combination of benzofuran, triazole, and piperidine rings, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
938009-05-3 |
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Molecular Formula |
C21H24N4O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 1-[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N4O4S/c1-3-25-19(17-12-15-6-4-5-7-16(15)29-17)22-23-21(25)30-13-18(26)24-10-8-14(9-11-24)20(27)28-2/h4-7,12,14H,3,8-11,13H2,1-2H3 |
InChI Key |
RWPGRDKGNHYCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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